N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea
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Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2-methoxyphenyl)urea: is a synthetic organic compound characterized by the presence of a bicyclic structure and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 1-bicyclo[2.2.1]hept-2-ylethylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Step 1: Preparation of 1-bicyclo[2.2.1]hept-2-ylethylamine by the reduction of the corresponding ketone using a reducing agent such as lithium aluminum hydride.
Step 2: Reaction of 1-bicyclo[2.2.1]hept-2-ylethylamine with 2-methoxyphenyl isocyanate in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the urea group into amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with substituted phenyl groups.
Scientific Research Applications
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique mode of binding, which can modulate the activity of the target. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(bicyclo[2.2.1]hept-2-en-2-ylmethyl)-2-propenyl 1-naphthylcarbamate
- Bicyclo[2.2.1]hept-5-en-2-yl tert-butyl(dimethyl)silyl ether
- Bicyclo[2.2.1]hept-2-en-7-yl 4-methylbenzenesulfonate
Uniqueness
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2-methoxyphenyl)urea is unique due to its combination of a bicyclic structure and a urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methoxy group further enhances its reactivity and potential for modification.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(14-10-12-7-8-13(14)9-12)18-17(20)19-15-5-3-4-6-16(15)21-2/h3-6,11-14H,7-10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASYBXWKGARSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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